An In-depth Technical Guide to 3-Amino-1-methylpyridinium iodide
An In-depth Technical Guide to 3-Amino-1-methylpyridinium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-methylpyridinium iodide, a compound of interest in medicinal chemistry and drug discovery. As this specific molecule does not currently have a registered CAS (Chemical Abstracts Service) number, this document serves as a foundational resource for researchers exploring its synthesis, characterization, and potential applications. We will delve into a proposed synthetic pathway, outline detailed protocols for its structural elucidation, discuss its potential as a pharmacophore or synthetic intermediate, and cover essential safety and handling procedures. This guide is designed to equip researchers with the necessary knowledge to confidently work with this potentially novel chemical entity.
Compound Identification and CAS Number Registration
A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature.[1] This system, maintained by the Chemical Abstracts Service, is the global standard for chemical identification, ensuring clarity and safety in research, industry, and regulatory contexts.[2] The absence of a readily available CAS number for 3-Amino-1-methylpyridinium iodide suggests it is a novel compound or one that has not been extensively documented in scientific literature.
Chemical Structure and Nomenclature
-
Systematic Name: 3-Amino-1-methylpyridinium iodide
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Molecular Formula: C₆H₉IN₂
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Molecular Weight: 236.06 g/mol
-
Structure:
Caption: Chemical structure of 3-Amino-1-methylpyridinium iodide.
The Path to a CAS Number: A Workflow for New Chemical Substances
For a novel compound like 3-Amino-1-methylpyridinium iodide, a CAS number can be obtained by submitting an application to the Chemical Abstracts Service.[3] This process requires comprehensive data to unequivocally identify the substance.[4] The following workflow outlines the necessary steps.
Caption: Workflow for the synthesis, characterization, and CAS number registration of a novel chemical substance.
Synthesis of 3-Amino-1-methylpyridinium iodide
The most direct and reliable method for synthesizing N-alkylpyridinium salts is through the Menshutkin reaction, which involves the alkylation of the pyridine nitrogen with an alkyl halide.[5] In this case, 3-aminopyridine serves as the nucleophile and methyl iodide as the electrophilic methylating agent.
Principle and Mechanism
The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic methyl group of methyl iodide in a classic Sₙ2 reaction. The iodide ion is displaced, becoming the counter-ion to the newly formed pyridinium cation.
Caption: Synthesis of 3-Amino-1-methylpyridinium iodide via N-alkylation.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of similar pyridinium iodides.[6][7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine (1 equivalent) in a suitable solvent such as acetonitrile or acetone.
-
Reaction: Slowly add methyl iodide (1.1 equivalents) to the solution at room temperature. A precipitate is expected to form.
-
Heating: Gently heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the mixture to room temperature, the solid product can be isolated by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent (the one used for the reaction) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture.[6]
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Causality and Optimization
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Solvent Choice: Acetonitrile or acetone are good choices as they are polar enough to dissolve the reactants but will often allow the pyridinium salt product to precipitate, driving the reaction forward.
-
Stoichiometry: A slight excess of methyl iodide is used to ensure complete consumption of the 3-aminopyridine.
-
Temperature: While the reaction can proceed at room temperature, gentle heating accelerates the rate of reaction, ensuring a higher yield in a shorter time frame.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized 3-Amino-1-methylpyridinium iodide is crucial. A combination of spectroscopic techniques is required for unambiguous characterization.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure of organic molecules.
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¹H NMR: The formation of the pyridinium salt will cause a significant downfield shift of the aromatic protons compared to the starting 3-aminopyridine due to the deshielding effect of the positive charge on the nitrogen.[9] A new singlet, integrating to three protons, will appear for the N-methyl group, typically in the range of δ 4.2-4.7 ppm.[10] The protons on the aminopyridine ring will also exhibit characteristic shifts and coupling patterns.
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¹³C NMR: Similar to the proton signals, the carbon signals of the pyridinium ring will be shifted downfield upon N-methylation.[9] A new peak corresponding to the N-methyl carbon will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.[11]
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Methodology: For an ionic compound like this, Electrospray Ionization (ESI) is the preferred method. In positive ion mode, the spectrum should show a prominent peak corresponding to the cationic portion of the molecule, [C₆H₉N₂]⁺, at an m/z of 109.14.
-
Fragmentation: Fragmentation patterns can provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:
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N-H stretching of the amino group.
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C=C and C=N stretching within the aromatic pyridinium ring.
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C-H stretching from the aromatic ring and the methyl group.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the sample. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₆H₉IN₂.
Summary of Expected Characterization Data
| Technique | Expected Result |
| ¹H NMR | Downfield shift of aromatic protons; singlet for N-CH₃ (~4.2-4.7 ppm). |
| ¹³C NMR | Downfield shift of aromatic carbons; peak for N-CH₃. |
| MS (ESI+) | Peak for the cation [C₆H₉N₂]⁺ at m/z = 109.14. |
| IR | Absorptions for N-H, C=C, C=N, and C-H bonds. |
| Elemental Analysis | %C, %H, %N, %I consistent with C₆H₉IN₂. |
Potential Applications in Drug Discovery and Research
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13]
Role of the Aminopyridine Scaffold
Aminopyridines are versatile building blocks in drug discovery due to their ability to form hydrogen bonds and participate in various biological interactions.[14][15] They are found in drugs with a wide range of therapeutic activities, including antibacterial, antiviral, and anticancer properties.[15][16]
Significance of the Quaternary Pyridinium Moiety
The permanent positive charge of the quaternary pyridinium group can enhance water solubility and facilitate interactions with negatively charged biological targets, such as the active sites of enzymes or specific residues on proteins.[5]
Potential as a Synthetic Intermediate
3-Amino-1-methylpyridinium iodide can serve as a versatile intermediate for further chemical modifications. The amino group can be derivatized to introduce a wide variety of functional groups, allowing for the synthesis of a library of compounds for screening in drug discovery programs.
Safety and Handling
When working with any chemical, especially a novel one, adherence to strict safety protocols is paramount.
Precursor and Reagent Hazards
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3-Aminopyridine: A toxic substance that should be handled with care in a well-ventilated fume hood.
-
Methyl Iodide: A highly toxic and carcinogenic substance.[17] It should only be handled in a fume hood with appropriate personal protective equipment (PPE), including double-gloving with appropriate material like nitrile.[17]
-
Iodide Salts: While generally less hazardous, iodide salts should still be handled with care to avoid inhalation of dust or skin contact.[18][19]
Safe Laboratory Practices
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[20]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[17]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials.[21]
Conclusion
While 3-Amino-1-methylpyridinium iodide may not yet have a designated CAS number, its straightforward synthesis and the proven utility of its core scaffolds make it a compound of significant interest for chemical and pharmaceutical research. This guide provides a comprehensive framework for its synthesis, rigorous characterization, and safe handling. By following the outlined procedures, researchers can confidently prepare and study this molecule, potentially unlocking new avenues in drug development and medicinal chemistry.
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